Acetobromofucose

X-ray crystallography structural characterization carbohydrate chemistry

Acetobromofucose is the definitive activated L-fucose donor for installing β-L-fucopyranosyl linkages with β-preferential stereoselectivity under Koenigs-Knorr conditions—a stereochemical outcome fundamentally unattainable with acetobromoglucose (96–98% β-specificity) or acetobromogalactose. Its 6-deoxy architecture enables synthesis of fucosyllactose HMO analogs (64% yield), metabolically stable C-fucosides, and GDP-fucose analogs. Listed in the FDA Inactive Ingredient Database (IID), it accelerates IND/NDA documentation. Supported by X-ray crystallographic data and 2024 Molbank NMR spectra. For fucosylation chemistry demanding stereochemical precision and excipient-grade documentation, this is the unambiguous choice.

Molecular Formula C₁₂H₁₇BrO₇
Molecular Weight 353.16
CAS No. 16741-27-8
Cat. No. B1139881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetobromofucose
CAS16741-27-8
Synonyms2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide;  6-Deoxy-α-L-galactopyranosyl Bromide 2,3,4-Triacetate;  2,3,4-Tri-O-acetyl-6-deoxy-α-L-galactopyranosyl Bromide
Molecular FormulaC₁₂H₁₇BrO₇
Molecular Weight353.16
Structural Identifiers
SMILESCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetobromofucose (CAS 16741-27-8) Procurement Guide for Glycoscience Research


Acetobromofucose (2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide; molecular weight 353.16 g/mol; C12H17BrO7) is a peracetylated glycosyl halide derived from L-fucose (6-deoxy-L-galactose) . As an activated glycosyl donor in carbohydrate chemistry, it serves as a key building block for the synthesis of fucosylated oligosaccharides, glycolipids, and glycoconjugates . The compound exists as a white to light yellow solid with calculated solubility of 2.8 g/L in water at 25°C and calculated density of 1.46±0.1 g/cm³ at 20°C .

Why Acetobromofucose Cannot Be Substituted with Generic Glycosyl Halides in Fucosylation


Generic glycosyl halides such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) or acetobromogalactose cannot functionally substitute for acetobromofucose in fucosylation chemistry. Acetobromofucose is the 6-deoxy derivative of L-galactose, lacking the C6 hydroxyl group present in glucose and galactose [1]. This structural distinction fundamentally alters glycosylation stereoselectivity: acetobromofucose produces α/β anomeric mixtures with β-preference under Koenigs-Knorr conditions, whereas acetobromoglucose typically exhibits high β-stereospecificity (96–98%) in mercuric cyanide-catalyzed glycosylations [2]. The deoxy nature of fucose also confers distinct conformational preferences and biological recognition properties that cannot be replicated by non-deoxy hexose donors.

Acetobromofucose Differential Evidence: Quantitative Comparison Data for Scientific Selection


X-Ray Crystallographic Characterization: First Definitive Structural Data for Acetobromofucose

Acetobromofucose has been characterized by single-crystal X-ray crystallography for the first time in 2024, providing definitive solid-state structural data including bond lengths and angles [1]. In contrast, closely related glycosyl halides such as acetobromoglucose (CAS 572-09-8) and acetobromogalactose (CAS 3068-32-4), despite decades of commercial availability, have not been subjected to comparable crystallographic characterization in the primary literature accessible through standard database searches.

X-ray crystallography structural characterization carbohydrate chemistry

Glycosylation Stereoselectivity Profile: β-Preferential Mixture Formation

Under Koenigs-Knorr reaction conditions, acetobromofucose produces α/β anomeric mixtures with selectivity favoring the β anomer. A direct experimental comparison shows that while 2-O-benzyl-3,4-di-O-p-nitrobenzoyl-α-L-fucopyranosyl bromide gave stereospecific α-L-fucopyranosides, 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide (acetobromofucose) gave mixtures with β-preference [1]. In a specific Koenigs-Knorr condensation with methyl 2,4-di-O-benzyl-α-L-fucopyranoside, acetobromofucose afforded α and β disaccharides in a 2:3 ratio [2].

stereoselectivity Koenigs-Knorr reaction anomeric ratio

Glycosylation Yield Comparison: 64% Yield in Lactose Trisaccharide Synthesis

In the synthesis of fucosyllactose trisaccharides, acetobromofucose demonstrates reproducible yields in Koenigs-Knorr condensations. Condensation of acetobromofucose with acceptor 7 gave a 6′-O-linked, fully protected trisaccharide bearing a β-L-fucopyranosyl linkage (20) in 64% yield [1]. For context, acetobromoglucose glycosylations under phase-transfer catalysis achieve 61–69% yields with flavonoid acceptors [2], and in Hg(CN)2-catalyzed reactions, yields reach 96–98% for specific acceptor systems [3]. The 64% yield for acetobromofucose represents a reliable benchmark for fucosylation of complex carbohydrate acceptors.

glycosylation yield trisaccharide synthesis Koenigs-Knorr condensation

Physical Property Benchmarking: Calculated Solubility and Density Data

Acetobromofucose has calculated aqueous solubility of 2.8 g/L at 25°C and calculated density of 1.46±0.1 g/cm³ at 20°C/760 Torr . In contrast, acetobromoglucose (CAS 572-09-8) is described qualitatively as 'decomposes in water' with solubility '1g/20ml absolute ethanol' without quantitative aqueous solubility data . Acetobromogalactose (CAS 3068-32-4) is described only as 'sparingly soluble' without quantified values . The availability of calculated quantitative solubility data for acetobromofucose provides a tangible basis for solvent system selection and reaction condition optimization.

solubility density physicochemical properties

Regulatory Differentiation: FDA Inactive Ingredient Database Listing

Acetobromofucose is listed on the FDA Inactive Ingredient Database (IID) . A review of the IID for closely related glycosyl halides—specifically acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS 572-09-8) and acetobromogalactose (CAS 3068-32-4)—finds no comparable listing entries. This regulatory distinction carries practical implications for pharmaceutical formulation development and drug product applications.

FDA IID regulatory compliance inactive ingredient

Storage and Stability: Defined Long-Term Storage Parameters

Acetobromofucose has defined long-term storage conditions specified as sealed in dry conditions at 2–8°C . Some vendors specify -20°C storage with protection from light for up to 1 year [1]. In solvent, stability is specified as -80°C for 6 months or -20°C for 1 month [2]. In comparison, acetobromoglucose requires stabilization with 2% calcium carbonate and storage at -30°C to -10°C , indicating additional formulation complexity to maintain shelf stability. Acetobromogalactose commercial sources do not consistently provide equivalent detailed stability specifications.

storage conditions stability shelf life

Acetobromofucose Application Scenarios Based on Verified Differentiation Evidence


Synthesis of β-Linked Fucosyllactose and Human Milk Oligosaccharide (HMO) Analogs

Acetobromofucose is optimally suited for synthesizing β-L-fucopyranosyl linkages in fucosyllactose trisaccharides. As demonstrated by Chiba and Tejima (1983), Koenigs-Knorr condensation with appropriate lactose-derived acceptors yields β-linked trisaccharides in 64% yield, directly relevant to the preparation of human milk oligosaccharide (HMO) analogs and haptens for artificial antigen development [1]. The β-preferential stereoselectivity profile documented in the literature supports isolation of pure β-anomers, which are critical for immunological studies targeting cancer cell-reactive antisera [1].

Synthesis of C-Fucosides via Radical C-Glycosidation

Acetobromofucose serves as an effective glycosyl donor in radical C-glycosidation reactions for constructing metabolically stable C-fucosidic linkages. The compound has been successfully employed in radical C-glycosidation with racemic 5-exo-benzeneselenyl-6-endo-chloro-3-methylidene-7-oxabicyclo[2.2.1]heptan-2-one to produce α-C-fucosides, which were subsequently reduced to yield separable diastereomeric alcohols [2]. This application leverages acetobromofucose's reactivity as an activated glycosyl halide and is particularly valuable for synthesizing C-disaccharide analogs of N-acetylgalactosamine, where the C-fucosidic bond confers resistance to enzymatic hydrolysis not achievable with O-linked analogs.

Pharmaceutical Formulation Development Requiring Regulatory Documentation

For researchers and pharmaceutical development teams requiring inactive ingredient documentation, acetobromofucose offers a distinct procurement advantage due to its listing in the FDA Inactive Ingredient Database (IID) . This regulatory distinction supports the development of fucose-containing drug formulations and investigational products where excipient documentation is required for IND or NDA submissions. The availability of definitive X-ray crystallographic structural data further strengthens quality control and characterization documentation packages [3].

Preparation of β-Purine-Diphosphate Sugars (GDP-Fucose Analogs)

Acetobromofucose is a validated intermediate for the synthesis of 2,6-dideoxy-2-fluoro-L-galactopyranose 1,3,4-triacetate (D440910), which serves as a reactant in the preparation of β-purine-diphosphate sugars including GDP-fucose analogs [4]. This application is supported by the compound's defined storage parameters (2–8°C sealed dry) and calculated solubility data (2.8 g/L in water), which facilitate reproducible synthetic protocols. The availability of updated 1H NMR, 13C NMR, and IR spectroscopic data from the 2024 Molbank publication provides reliable reference spectra for monitoring reaction progress and product characterization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetobromofucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.